Home > Products > Screening Compounds P74612 > 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide - 2253629-68-2

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Catalog Number: EVT-2816678
CAS Number: 2253629-68-2
Molecular Formula: C11H16BrNO
Molecular Weight: 258.159
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

Compound Description: (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, often referred to by its research code SCH 23390, is a widely utilized dopamine D1 receptor antagonist. [] It exhibits high selectivity for D1 receptors and is commonly employed in research to investigate the roles and functions of these receptors within the central nervous system. [, ]

Relevance: SCH 23390 shares a core benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The key differences are the presence of a chlorine atom at the 8-position and a phenyl group at the 5-position in SCH 23390. These structural modifications contribute to its specific binding affinity for D1 dopamine receptors. []

6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines

Compound Description: 6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines represent a series of structurally distinct analogues designed from (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390). [] These analogues were developed as conformationally restricted variations, aiming to explore the impact of structural rigidity on D1 receptor affinity and selectivity. []

Relevance: While possessing a more complex ring system, the 6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepine scaffold incorporates the core benzazepine structure also found in 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. This highlights the benzazepine moiety as a key pharmacophore in D1 receptor targeting. []

R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (nor-methyl-SCH23390)

Compound Description: R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, also known as nor-methyl-SCH23390, is a close structural analog of SCH 23390. [] It differs primarily by lacking the methyl group at the 3-position of the benzazepine ring. This modification results in a change in its pharmacological profile. []

Relevance: nor-methyl-SCH23390 exhibits a high degree of structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine ring system, chlorine substitution at the 7-position, and a phenyl group at the 1-position. The presence or absence of the methyl group at the 3-position is a key point of comparison. []

R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride (iodo-SCH23390)

Compound Description: R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride, frequently abbreviated as iodo-SCH23390, represents another structural analog of SCH 23390. [] This compound is characterized by the replacement of the chlorine atom at the 8-position with an iodine atom. This structural alteration is known to influence its interaction with G protein-coupled inwardly rectifying potassium (GIRK) channels. []

Relevance: The structure of iodo-SCH23390 closely resembles 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure, the methyl group at the 3-position, and a phenyl group at the 5-position. The primary difference lies in the halogen substitution at the 8-position, highlighting the impact of this position on biological activity. []

[125I]-8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin -7-ol

Compound Description: [125I]-8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin -7-ol is a radiolabeled derivative of the D1 dopamine receptor antagonist, SCH 23390. [] The incorporation of a radioactive iodine atom allows for its use as a probe to study D1 receptor binding sites. []

Relevance: This compound exhibits remarkable structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, differing mainly in the iodine atom at the 8-position and the radiolabeling. This highlights the benzazepine core as a valuable scaffold for developing D1 receptor ligands. []

(R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3- benzazepin-7-ol (SCH-38548)

Compound Description: (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3- benzazepin-7-ol, also known as SCH-38548, is a radioiodinated derivative of the selective D1-antagonist SCH-23390. It displays high affinity for the D1 dopamine receptor and exhibits D1-dopaminergic specificity. [] This compound has been used successfully in photoaffinity crosslinking experiments to identify the binding subunit of the D1-dopamine receptor. []

Relevance: This compound shares the core benzazepine structure, the chlorine atom at the 8-position, and the methyl group at the 3-position with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The difference lies in the presence of a 3'-aminophenyl group at the 5-position, highlighting the potential for modifications at this position to influence receptor binding properties. []

(R,S)-5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3- methyl-[1H]-3-benzazepin-7-ol

Compound Description: (R,S)-5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3- methyl-[1H]-3-benzazepin-7-ol serves as a precursor for the development of fluorescent ligands targeting the D1 dopamine receptor. [, ] This compound itself exhibits high affinity and specificity for the D1 receptor. []

Relevance: This compound exhibits a high degree of structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure, chlorine substitution at the 8-position, and a methyl group at the 3-position. The 4'-aminophenyl group at the 5-position allows for further derivatization with fluorophores. [, ]

8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide (SKF-83566)

Compound Description: 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide, also known as SKF-83566, is identified as a selective inhibitor of adenylyl cyclase 2 (AC2). [] It demonstrates superior pharmacological properties compared to other available AC inhibitors. []

Relevance: SKF-83566 shares the core benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. The key distinctions lie in the bromine atom at the 8-position and a phenyl group at the 5-position. This compound highlights the potential of benzazepine derivatives to act on targets beyond dopamine receptors. []

(+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687)

Compound Description: (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol, designated as NNC 01-0687, is classified as a novel dopamine D1 receptor antagonist. [] Its pharmacological properties suggest potential therapeutic applications in conditions involving D1 receptor modulation. []

Relevance: NNC 01-0687 exhibits structural similarity to 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, sharing the core benzazepine structure and the methyl group at the 3-position. The presence of a nitro group at the 8-position and a 2,3-dihydrobenzofuran-7-yl substituent at the 5-position in NNC 01-0687 distinguishes it and likely contributes to its D1 receptor antagonist activity. []

3-benzyl-2,3,4,5-tetrahydro-8-methoxy-1-methyl-1,4-ethano-1H-3-benzazepine

Compound Description: 3-benzyl-2,3,4,5-tetrahydro-8-methoxy-1-methyl-1,4-ethano-1H-3-benzazepine is a tricyclic compound synthesized as part of an exploration of the 1,4-ethano-3-benzazepine ring system. []

Relevance: This compound shares the core 3-benzazepine structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide, although it incorporates an additional ethano bridge. The presence of a benzyl group at the 3-position and a methoxy group at the 8-position highlights the structural diversity within this class of compounds. []

2,3,4,5 tetrahydro-8[methyl-sulfonyl]-1 H-3-benzazepin-7-ol hydrobromide (SK&F 103829)

Compound Description: 2,3,4,5 tetrahydro-8[methyl-sulfonyl]-1 H-3-benzazepin-7-ol hydrobromide, commonly known as SK&F 103829, functions as a 5-HT2 receptor agonist. [] In studies on canine lower esophageal sphincter smooth muscle, it induces contractions by activating 5-HT2 receptors, exhibiting partial agonist properties compared to serotonin (5-HT). []

Relevance: This compound shares the core 3-benzazepin-7-ol structure with 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide. Notably, it has a methylsulfonyl group at the 8-position. This difference in substitution pattern likely contributes to its 5-HT2 receptor activity. []

Properties

CAS Number

2253629-68-2

Product Name

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide

Molecular Formula

C11H16BrNO

Molecular Weight

258.159

InChI

InChI=1S/C11H15NO.BrH/c1-8-7-12-5-4-9-2-3-10(13)6-11(8)9;/h2-3,6,8,12-13H,4-5,7H2,1H3;1H

InChI Key

CIZVQFQBXGEKCV-UHFFFAOYSA-N

SMILES

CC1CNCCC2=C1C=C(C=C2)O.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.